2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide is a synthetic compound with the molecular formula C19H20N2O2 and a molecular weight of 308.383 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a suitable base for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide: A similar compound with slight structural differences.
5-(benzyloxy)indole: Another indole derivative with a benzyloxy group.
Uniqueness
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the benzyloxy group and the methoxyethyl acetamide moiety makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(5-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-24-12-10-21-20(23)14-22-11-9-17-13-18(7-8-19(17)22)25-15-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,21,23) |
InChI Key |
PGAMALNBMUMYDW-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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